molecular formula C8H6BrN3O2 B2495100 Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate CAS No. 1795232-59-5

Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate

Cat. No. B2495100
Key on ui cas rn: 1795232-59-5
M. Wt: 256.059
InChI Key: HRKNVEBXWJDVFK-UHFFFAOYSA-N
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Patent
US09120793B2

Procedure details

To a solution of methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate (3.0 g, 11.7 mmol) in DCM, is added DIBAL-H (3 equivalents) drop wise at −78° C. and the reaction mixture is warmed to room temperature and stirred for 1 hour. The reaction mixture is quenched with saturated ammonium chloride solution (20 mL) and extracted with DCM (2×50 mL). The combined organic extracts are dried over sodium sulphate, and evaporated. The crude material is triturated with n-pentane to give the title compound as a yellow solid (1.5 g, 57.6%). LCMS m/z 171 (M+H)+.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
57.6%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:14]=[C:5]2[CH:6]=[CH:7][C:8]([C:10](OC)=[O:11])=[CH:9][N:4]2[N:3]=1.CC(C[AlH]CC(C)C)C>C(Cl)Cl>[Br:1][C:2]1[N:14]=[C:5]2[CH:6]=[CH:7][C:8]([CH2:10][OH:11])=[CH:9][N:4]2[N:3]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrC1=NN2C(C=CC(=C2)C(=O)OC)=N1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
drop wise at −78° C.
CUSTOM
Type
CUSTOM
Details
The reaction mixture is quenched with saturated ammonium chloride solution (20 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts are dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude material is triturated with n-pentane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=NN2C(C=CC(=C2)CO)=N1
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 57.6%
YIELD: CALCULATEDPERCENTYIELD 56.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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